![molecular formula C8H5ClN2O2 B2371063 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 1159830-91-7](/img/structure/B2371063.png)
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an imidazole ring fused to a pyridine ring. The chloro group is attached to the imidazole ring at position 7, and the carboxylic acid group is attached to the pyridine ring at position 3.
Scientific Research Applications
Antituberculosis Agents
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
pH Monitoring
A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been developed to monitor pH value in acid conditions (3.0–7.0). The probe shows an extremely short response time (˂ 10 s) and high selectivity .
Intracellular H+ Detection
The same compound has been successfully applied to detect intracellular H+ in yeast .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of antituberculosis agents .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to various changes in the compound’s structure and function.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with the biochemical pathways involved in tuberculosis pathogenesis.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb , suggesting that these compounds may have potent antimicrobial effects.
properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDQXSCULBCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid |
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